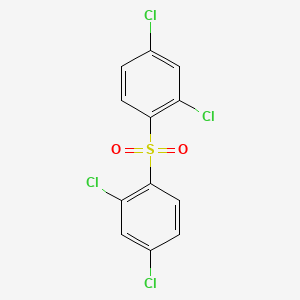

Bis(2,4-dichlorophenyl) sulfone

Description

Structure

3D Structure

Properties

CAS No. |

6647-75-2 |

|---|---|

Molecular Formula |

C12H6Cl4O2S |

Molecular Weight |

356.0 g/mol |

IUPAC Name |

2,4-dichloro-1-(2,4-dichlorophenyl)sulfonylbenzene |

InChI |

InChI=1S/C12H6Cl4O2S/c13-7-1-3-11(9(15)5-7)19(17,18)12-4-2-8(14)6-10(12)16/h1-6H |

InChI Key |

LLSSTAFRCYCGTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Bis 2,4 Dichlorophenyl Sulfone

Nucleophilic Aromatic Substitution Reactions Involving Activated Halogen Substituents

The presence of four chlorine atoms on the phenyl rings, coupled with the strong electron-withdrawing effect of the sulfonyl (-SO₂) group, renders the aromatic system of Bis(2,4-dichlorophenyl) sulfone susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.comwikipedia.org The sulfonyl group stabilizes the negative charge of the Meisenheimer complex, the intermediate formed during the reaction, thereby facilitating the displacement of the chloride ions by nucleophiles. This reactivity is a cornerstone of its application in polymer science. ontosight.aiwikipedia.org

This compound and its isomers, particularly 4,4'-dichlorodiphenyl sulfone, are key monomers in the synthesis of high-performance poly(ether sulfone) (PES) and polysulfone (PSU) polymers. wikipedia.orgwikipedia.orgnih.gov The polymerization proceeds via a step-growth polycondensation mechanism involving nucleophilic aromatic substitution. In this process, the dichlorodiphenyl sulfone is reacted with a bisphenate salt, such as the sodium salt of bisphenol A. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc) at elevated temperatures. nasa.gov The phenoxide nucleophile attacks the carbon atom bearing a chlorine substituent, leading to the displacement of the chloride ion and the formation of an ether linkage. google.com This process is repeated to build the long polymer chains. wikipedia.org

n (Cl-Ar-SO₂-Ar-Cl) + n (NaO-Ar'-ONa) → [-O-Ar'-O-Ar-SO₂-Ar-]_n + 2n NaCl

This reaction highlights the role of dichlorodiphenyl sulfones as electrophilic monomers activated for sequential nucleophilic attack.

The activated chlorine substituents on this compound are not only useful for polymerization but also allow for its controlled functionalization to produce a variety of derivatives. Through nucleophilic aromatic substitution, the chlorine atoms can be replaced by other functional groups. For instance, reactions with ammonia (B1221849) or amines can yield amino-substituted diaryl sulfones, while reaction with hydroxide (B78521) sources can introduce hydroxyl groups. google.com

This versatility makes it a valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. ontosight.airesearchgate.net The regioselectivity of the substitution can be influenced by reaction conditions and the specific isomer used, allowing for the targeted synthesis of specific derivatives.

| Nucleophile | Functional Group Introduced | Potential Product Class |

| RO⁻ (Alkoxide/Phenoxide) | -OR (Ether/Phenoxy) | Poly(ether sulfones), Aryl ethers |

| NH₃ / RNH₂ | -NH₂ / -NHR (Amino) | Aromatic amines |

| OH⁻ | -OH (Hydroxyl) | Phenolic compounds |

| SH⁻ | -SH (Thiol) | Thiophenols |

Table 1: Examples of Nucleophilic Substitution for Functionalization

C-S Bond Functionalization Strategies

While nucleophilic substitution at the C-Cl bond is a primary reaction pathway, the carbon-sulfur (C-S) bond in diaryl sulfones can also be selectively cleaved and functionalized. These strategies have gained significant attention as they allow for the use of sulfones as arylating agents or for the construction of complex molecular frameworks, moving beyond the traditional role of the sulfonyl group as a simple linker. rsc.org

Transition metal catalysis provides a powerful toolkit for the activation and cleavage of the typically robust C-S bond in diaryl sulfones. dicp.ac.cn Various metals, including palladium, nickel, and copper, have been shown to effectively catalyze these transformations. rsc.orgorganic-chemistry.orgscispace.com These methods often fall under the category of desulfonylative cross-coupling reactions, where the sulfonyl group is eliminated, and a new carbon-carbon or carbon-heteroatom bond is formed. rsc.org

For example, palladium-catalyzed Suzuki-Miyaura type reactions can couple diaryl sulfones with boronic acids, where the sulfone acts as an electrophilic partner, transferring one of its aryl groups. rsc.orgorganic-chemistry.org Similarly, nickel catalysts have been employed for the cross-coupling of alkenyl sulfones with Grignard reagents. rsc.org Copper-catalyzed systems are also prevalent, facilitating the synthesis of unsymmetrical diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides. organic-chemistry.orgchemrevlett.com These reactions are significant because they expand the utility of sulfones as versatile building blocks in organic synthesis. chemrevlett.com

| Catalyst System | Coupling Partner | Reaction Type | Product |

| Pd(OAc)₂ / Ligand | Arylboronic Acid | Desulfonylative Arylation | Triarylmethanes/Biaryls |

| NiCl₂(dppp) | Grignard Reagent | Desulfonylative Coupling | Alkenes/Aryls |

| Cu(OAc)₂ | Arylsulfonyl Hydrazide | C-S Coupling | Unsymmetrical Diaryl Sulfones |

Table 2: Representative Metal-Catalyzed C-S Functionalization Reactions

In recent years, visible-light photocatalysis has emerged as a mild and efficient alternative for activating C-S bonds. rsc.orgbeilstein-journals.org These methods often proceed via radical pathways. acs.org In a typical photocatalytic cycle, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process with the sulfone or another substrate. beilstein-journals.orgcas.cn

One strategy involves the reductive cleavage of the C-S bond. The high electron deficiency of diaryl sulfones makes them susceptible to reduction, forming a radical anion which can then fragment. cas.cn This can generate an aryl radical and a sulfinate anion, with the aryl radical then participating in subsequent bond-forming reactions. researchgate.net Another approach uses a photocatalyst to generate radicals from other precursors, which then add to a sulfonyl-containing molecule, leading to the elimination of a sulfinate radical and the formation of a new C-C bond. rsc.org These photocatalytic methods are advantageous due to their mild reaction conditions and high functional group tolerance. rsc.org

Electrophilic and Nucleophilic Character of the Sulfonyl Moiety

The sulfonyl group (-SO₂) is a key determinant of the reactivity of this compound. Its properties are dualistic, influencing the molecule's electrophilic and, in specific contexts, nucleophilic behavior.

Electrophilic Character: The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This makes the sulfonyl group strongly electron-withdrawing and gives the sulfur atom a significant partial positive charge, rendering it electrophilic. wikipedia.org This electrophilicity is the basis for classical sulfone synthesis methods like the Friedel-Crafts sulfonylation, where an arene attacks a sulfonyl chloride or sulfonic anhydride. wikipedia.orgresearchgate.net The electron-withdrawing nature of the sulfonyl group is also what activates the attached dichlorophenyl rings to nucleophilic attack, as discussed in section 3.1.

Nucleophilic Character: While the sulfur atom itself is electrophilic, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and can act as nucleophiles or Lewis bases. They can coordinate to Lewis acids or participate in intramolecular nucleophilic attack. wikipedia.org For instance, in electrophilic addition reactions to unsaturated bicyclic sulfones, the sulfonyl group has been shown to act as an intramolecular nucleophile, intercepting a carbocation intermediate to influence the stereochemical outcome of the reaction. rsc.org Furthermore, the sulfonyl group strongly acidifies the α-protons on adjacent alkyl chains (not present in this specific molecule), allowing for deprotonation to form a carbanion, which is a potent nucleophile. wikipedia.orgbritannica.com This demonstrates the versatile, context-dependent reactivity of the sulfonyl moiety.

Utility as Michael Acceptors in Asymmetric Catalysis

The utility of vinyl sulfones as Michael acceptors in asymmetric catalysis has been a subject of considerable investigation. These compounds, activated by the electron-withdrawing sulfonyl groups, can in principle react with a variety of nucleophiles to form new carbon-carbon bonds. However, the reactivity of specific vinyl sulfones can vary significantly based on their substitution pattern.

Research into the application of this compound as a Michael acceptor in asymmetric C-C bond-forming reactions is limited. Studies on analogous acyclic β-substituted bis(sulfonyl)ethylenes have revealed significant challenges in achieving high reactivity and stereoselectivity. For instance, acyclic systems such as phenyl-substituted bis(sulfonyl)ethene have been reported to be largely unreactive in organocatalytic Michael additions. nih.govacs.org This low reactivity is a general trend observed for sterically hindered, acyclic β-substituted bis(sulfonyl)ethylenes. nih.govacs.org

In contrast, "rigidified" cyclic bis(sulfonyl)ethylenes have demonstrated enhanced electrophilicity and have been successfully employed as Michael acceptors in asymmetric catalysis. nih.govacs.org The improved performance of these cyclic systems underscores the reactivity challenges posed by their acyclic counterparts.

Due to the likely low reactivity of this compound, stemming from its acyclic and substituted nature, there is a scarcity of published research detailing its successful application in stereoselective C-C bond-forming reactions. Consequently, a data table of representative examples with high yields and enantioselectivities cannot be provided at this time. Further research may be required to identify suitable catalysts and reaction conditions to overcome the inherent low reactivity of this specific sulfone in asymmetric Michael additions.

The observed low reactivity of acyclic β-substituted bis(sulfonyl)ethylenes, such as this compound, in asymmetric Michael additions can be rationalized by considering both steric and conformational factors.

Steric Hindrance: The presence of two bulky 2,4-dichlorophenyl groups at the β-position of the vinyl sulfone creates significant steric congestion around the electrophilic carbon. This steric hindrance impedes the approach of nucleophiles, thereby reducing the rate of the Michael addition.

Conformational Effects: Acyclic bis(sulfonyl)ethylenes possess a high degree of conformational flexibility due to the rotation around the C-S bonds. acs.org This can lead to an unfavorable relative orientation of the two sulfonyl groups, which are crucial for activating the double bond. For effective activation, a coplanar arrangement of the π-system and the S=O groups is desirable to maximize the electron-withdrawing effect. In acyclic systems, steric repulsion between the aryl rings and the sulfonyl groups can lead to non-planar conformations, diminishing the electrophilicity of the Michael acceptor. acs.org

In contrast, the "rigidified" structure of cyclic bis(sulfonyl)ethylenes pre-organizes the sulfonyl groups into a conformation that is more favorable for catalysis. This alignment enhances the electrophilicity of the double bond and facilitates more ordered and compact transition states, leading to higher reactivity and stereoselectivity. acs.org Density functional theory (DFT) studies on related systems have supported the notion that the rigidified framework leads to a more electrophilic Michael acceptor compared to its acyclic analog. nih.gov

The combination of significant steric hindrance and conformational flexibility in this compound likely results in a high activation barrier for the Michael addition, explaining its limited utility as an acceptor in asymmetric catalysis under standard conditions. Overcoming these limitations would necessitate the development of highly active catalysts capable of engaging with the sterically demanding and conformationally dynamic substrate.

Advanced Spectroscopic and High Resolution Characterization of Bis 2,4 Dichlorophenyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the connectivity and three-dimensional structure of molecules.

| Proton (¹H) NMR Data for a Related Dichlorophenyl Compound |

| Chemical Shift (ppm) |

| 7.57 |

| 7.40 |

| 7.32 |

Note: Data is for bis(3,4-dichlorophenyl) sulfide (B99878) as a representative example. acs.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In bis(2,4-dichlorophenyl) sulfone, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the aromatic rings and any carbon atoms attached to the sulfonyl group. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the chlorine and sulfonyl substituents. For example, carbons directly bonded to chlorine atoms will exhibit characteristic shifts, as will the carbon atom attached to the sulfonyl group. While specific ¹³C NMR data for this compound is not available in the provided results, data for the related 4,4'-dichlorodiphenyl sulfone and other sulfone derivatives are available and demonstrate the utility of this technique. mdpi.comrsc.orgchemicalbook.com These spectra typically show signals in the aromatic region (around 120-145 ppm) and a signal for the carbon attached to the sulfonyl group at a distinct chemical shift.

| Typical ¹³C NMR Chemical Shift Ranges for Related Sulfone Compounds |

| Functional Group |

| Aromatic Carbons |

| Carbon attached to Sulfonyl Group |

Note: Ranges are general and based on related compounds. mdpi.comrsc.orgchemicalbook.com

Deuteron (B1233211) (²H) NMR spectroscopy is a powerful technique for studying structural dynamics and phase transitions in solid materials. In the context of compounds related to this compound, such as deuterated bis(4-chlorophenyl)sulfone (BCPS), ²H NMR has been instrumental in investigating incommensurate phase transitions. aps.orgaps.org By analyzing the quadrupole splitting of the deuteron signals, researchers can derive the quadrupole coupling tensors for all deuterons in the molecule, providing detailed information about the orientation and dynamics of the C-D bonds. aps.org This technique has been used to study the structural changes associated with phase transitions, including the amplitudes and phases of rotational symmetry modes. aps.org Furthermore, measurements of the spin-lattice relaxation time (T₁) across the deuteron NMR frequency distributions can provide insights into the dynamic processes occurring within the crystal lattice. aps.orgaps.org While specific ²H NMR studies on this compound were not found, the methodologies applied to the closely related BCPS demonstrate the potential of this technique for probing its structural instabilities. aps.orgaps.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (SO₂) and the chlorinated aromatic rings. The sulfonyl group typically exhibits strong asymmetric and symmetric stretching vibrations. The positions of these bands can be influenced by the electronic environment. In addition, the spectrum will display bands corresponding to C-H stretching and bending vibrations of the aromatic rings, as well as C-Cl stretching vibrations. While a specific FTIR spectrum for this compound is not provided, spectra for the related 4,4'-dichlorodiphenyl sulfone and other sulfone-containing compounds are well-documented. nih.govvt.edu These spectra serve as valuable references for interpreting the vibrational modes of this compound.

| Typical FTIR Absorption Bands for Related Sulfone Compounds |

| Vibrational Mode |

| SO₂ Asymmetric Stretch |

| SO₂ Symmetric Stretch |

| Aromatic C-H Stretch |

| Aromatic C=C Stretch |

| C-Cl Stretch |

Note: Ranges are general and based on related compounds. nih.govvt.edu

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the low-frequency vibrations that are sensitive to the crystal lattice structure and dynamics. In studies of related compounds like bis(4-chlorophenyl)sulfone (BCPS), Raman spectroscopy has been employed to investigate phase transitions and the behavior of soft modes. aps.orgaps.org The Raman spectrum of this compound would be expected to show characteristic peaks for the sulfonyl group and the aromatic rings. For instance, a study on the migration of 4,4'-dichlorodiphenyl sulfone utilized a characteristic Raman peak at 748 cm⁻¹. fxcsxb.comfxcsxb.com The technique is also sensitive to the symmetry of the molecule and its environment, making it a valuable tool for studying crystal dynamics. For example, changes in the Raman spectrum as a function of temperature or pressure can indicate the onset of structural phase transitions. aps.org Furthermore, by comparing the Raman spectra of hydrogenated and deuterated analogues, researchers can gain insights into the assignment of specific vibrational modes, such as the chlorophenyl torsion modes. aps.org

| Characteristic Raman Peak for a Related Dichlorodiphenyl Sulfone |

| Compound |

| 4,4'-Dichlorodiphenyl sulfone |

Note: This peak was used for quantification in a migration study. fxcsxb.comfxcsxb.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₂H₆Cl₄O₂S, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass of the [M]⁺˙ ion of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). However, the presence of four chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The most intense peak in the isotopic cluster will not be the monoisotopic mass but rather the one corresponding to the most probable combination of isotopes. HRMS can resolve these isotopic peaks, and the resulting pattern serves as a definitive confirmation of the number of chlorine atoms in the molecule.

While specific experimental HRMS data for this compound is not widely available in the literature, the technique would be applied to confirm its elemental composition by matching the experimentally measured accurate mass and isotopic distribution to the theoretical values.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₁₂H₆Cl₄O₂S] (Note: This table is illustrative of theoretical data that would be confirmed by HRMS.)

| Isotopic Composition | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₂H₆³⁵Cl₄O₂S | 353.8845 | 32.9 |

| C₁₂H₆³⁵Cl₃³⁷ClO₂S | 355.8816 | 42.1 |

| C₁₂H₆³⁵Cl₂³⁷Cl₂O₂S | 357.8786 | 20.0 |

| C₁₂H₆³⁵Cl³⁷Cl₃O₂S | 359.8757 | 4.5 |

| C₁₂H₆³⁷Cl₄O₂S | 361.8727 | 0.4 |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure, phase, and morphology of solid materials. For a crystalline solid like this compound, single-crystal XRD can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell dimensions. Powder XRD (PXRD) is used to identify the crystalline phase and assess purity.

Specific XRD structural data for the this compound isomer is not present in the referenced literature. However, to illustrate the type of information obtained from such an analysis, data for the closely related and extensively studied isomer, Bis(4-chlorophenyl) sulfone, is presented. An analysis of this compound would yield similar crystallographic parameters, defining its unique solid-state structure.

Table 2: Illustrative Crystal Data for the Related Isomer Bis(4-chlorophenyl) sulfone (Source: Data for Bis(4-chlorophenyl) sulfone, presented for illustrative purposes.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I 1 2/a 1 |

| a (Å) | 20.20 |

| b (Å) | 4.910 |

| c (Å) | 12.054 |

| β (°) | 90.02 |

| Volume (ų) | 1193.3 |

| Z | 4 |

Thermal Analysis

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material. The analysis measures the change in mass of a sample as it is heated at a constant rate. For this compound, TGA would reveal the onset temperature of decomposition and the pattern of mass loss, indicating its stability at high temperatures.

While specific TGA data for the monomer is not available, studies on polymers synthesized from related dichlorophenyl sulfones, such as poly(phenylene sulfide sulfone), show that the sulfone moiety typically begins to degrade at temperatures between 350 and 520 °C. This suggests that the this compound molecule itself possesses high intrinsic thermal stability, a property that makes it a useful precursor for high-performance polymers. A typical TGA experiment would record the percentage of weight loss as the temperature increases, with sharp drops in the curve indicating decomposition events.

Other Advanced Analytical Techniques

A variety of other analytical methods are crucial for a full characterization, including assessing purity and electronic properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would be used to determine its purity and to quantify it in various samples. A typical method for the related 4,4'-isomer uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, demonstrating the applicability of this technique for isomer separation and analysis. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands. For the related 4,4'-isomer, UV absorption maxima are recorded, and similar spectra would be expected for the 2,4-isomer, arising from the π → π* transitions within the dichlorophenyl rings.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful method for studying the interfacial properties of materials. While typically applied to polymers or materials derived from this compound rather than the monomer itself, it can provide insights into the dielectric and charge-transfer properties of resulting films or coatings. The technique involves applying a small AC potential and measuring the impedance response over a range of frequencies.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique used to observe the morphology and structure of materials at a very high resolution. For materials synthesized using this compound as a monomer, such as polymers or nanocomposites, TEM can be used to visualize the nanoscale morphology, phase distribution, and any ordered structures that may have formed. For instance, studies on sulfone-containing block copolymers have used TEM to reveal the connectivity of hydrophilic domains within the polymer matrix.

Computational Chemistry and Theoretical Modeling of Bis 2,4 Dichlorophenyl Sulfone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like sulfones to predict a variety of properties with high accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For bis(2,4-dichlorophenyl) sulfone, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state of the molecule.

Conformational analysis involves exploring different spatial arrangements (conformers) and their relative energies. For instance, theoretical studies on similar molecules have analyzed conformers described as "co-planar" and "perpendicular," finding that the minimum energy structure often involves a significant twist of the phenyl rings. researchgate.net This twisting is a balance between steric hindrance from the bulky chlorine atoms and the electronic effects of conjugation.

Table 1: Representative Calculated vs. Experimental Geometrical Parameters for Diphenylsulfone (Analogue for this compound) Data adapted from DFT-B3LYP/6-311G* calculations on diphenylsulfone, as a model.* researchgate.netresearchgate.net

| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |

| Bond Length (Å) | S=O | 1.47 Å | 1.45 Å |

| S-C | 1.81 Å | 1.76 Å | |

| C-C (in ring) | ~1.39 Å | ~1.39 Å | |

| Bond Angle (°) | O-S-C | 107.4° | 108.6° |

| C-S-C | 104.2° | 105.1° | |

| S-C-C | 119.2° | 119.9° | |

| Dihedral Angle (°) | C-S-C-C | 90.4° | 86.6° |

This interactive table showcases typical data obtained from geometry optimization. The values for this compound would be influenced by the chlorine substituents.

DFT is also used to elucidate the electronic properties of a molecule, which are crucial for understanding its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of molecular stability. nih.gov A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and easily polarizable. nih.govtci-thaijo.org

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. tci-thaijo.org It is used to predict how a molecule will interact with other species.

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen and chlorine atoms.

Positive Regions (Blue): These areas are electron-poor and indicate sites susceptible to nucleophilic attack.

Studies on similar chlorinated aromatic compounds have used MEP maps to identify the most electrophilic and nucleophilic sites, providing a rationale for the molecule's reactivity patterns. researchgate.net

Table 2: Correlation of Electronic Properties with Molecular Behavior

| Property | Significance | Implication for this compound |

| HOMO Energy | Ability to donate electrons | A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Ability to accept electrons | A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Chemical Reactivity / Stability | A smaller gap implies higher reactivity. nih.gov |

| Electrostatic Potential | Reactive Sites | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tci-thaijo.org |

This interactive table summarizes key electronic properties and their general interpretations in a molecular context.

Computational methods are invaluable for predicting spectroscopic data and aiding in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman) and NMR chemical shifts. researchgate.netresearchgate.net

By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. researchgate.net This calculated spectrum is then compared with experimental data. This comparison allows for a detailed assignment of each absorption band in the experimental spectrum to a specific molecular motion, such as S=O stretching, C-S stretching, phenyl ring deformations, or C-Cl vibrations. researchgate.net This process is crucial for confirming the molecular structure and understanding its dynamic behavior.

Table 3: Sample Comparison of Calculated and Observed Vibrational Frequencies for Diphenylsulfone (Analogue) Data adapted from DFT calculations on diphenylsulfone, serving as an illustrative example. researchgate.net

| Assignment | Calculated Wavenumber (cm⁻¹) | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) |

| SO₂ asym stretch | 1324 | 1324 (vs) | 1325 (w) |

| SO₂ sym stretch | 1162 | 1159 (vs) | 1161 (s) |

| Ring def. (+) | 1095 | 1095 (vs) | 1099 (vs) |

| CS sym stretch | 721 | 727 (s) | 725 (m) |

| SO₂ bend + ring def. | 558 | 559 (vs) | 568 (vw) |

| CS asym stretch | 296 | - | 302 (w) |

This interactive table demonstrates how theoretical calculations help assign experimental spectral bands. A similar analysis for this compound would include vibrations involving the C-Cl bonds.

Quantum Mechanics Simulations of Reaction Pathways

Beyond static properties, quantum mechanics simulations can model the dynamic processes of chemical reactions, providing insight into reaction mechanisms, energy barriers, and the factors controlling product formation.

Bis-chlorophenyl sulfones are important monomers in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). wikipedia.org The polymerization typically proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms are displaced.

Quantum mechanics simulations, particularly DFT, can be used to model this polymerization process. rsc.org Researchers can calculate the energetics of the reaction, including:

Activation Energy: The energy of the transition state, which determines the reaction rate.

By modeling the reactants, intermediates, transition states, and products, these simulations can clarify the reaction mechanism and predict the feasibility and kinetics of the polymerization. This theoretical approach helps in optimizing reaction conditions and in the rational design of new polymer structures with desired properties. rsc.org

DFT calculations are a powerful tool for understanding the mechanisms of catalyzed reactions. acs.org For reactions involving sulfone compounds, simulations can explain why a particular catalyst leads to high yields or favors the formation of one stereoisomer over another (stereoselectivity).

The simulation models the entire reactive system: the sulfone substrate, the reacting partner, and the catalyst. By calculating the potential energy surface for different reaction pathways, researchers can identify the lowest energy path. For stereoselective reactions, this involves comparing the transition state energies for the pathways leading to different stereoisomers. The pathway with the lower activation energy will be favored, and the calculated product ratios can be compared with experimental results to validate the proposed mechanism. acs.org These insights are crucial for developing more efficient and selective catalysts for synthesizing complex molecules. acs.orgunibo.it

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not widely documented in publicly available literature, the principles and insights that could be gained can be inferred from simulations of structurally related compounds, such as other diaryl sulfones and chlorinated aromatic molecules. nih.govresearchgate.netnih.gov

An MD simulation of this compound would model the motion of its atoms by numerically solving Newton's equations of motion. This would provide a trajectory of the molecule, detailing how its conformation, orientation, and interactions with its environment evolve over nanoseconds or even microseconds. Key insights that could be derived from such simulations include:

Conformational Flexibility: The central sulfonyl group and the two dichlorophenyl rings possess rotational freedom around the sulfur-carbon bonds. MD simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and the timescale of conformational changes. Understanding this flexibility is crucial as the three-dimensional shape of the molecule governs its interactions with other molecules and materials.

Intermolecular Interactions: In a condensed phase (e.g., a solution or a polymer matrix), MD simulations can elucidate the nature and strength of intermolecular interactions. For this compound, these would primarily be van der Waals forces and electrostatic interactions, with the chlorine atoms and the sulfonyl group acting as key sites for interaction. Simulations can quantify these interactions and predict how the molecule would arrange itself with respect to its neighbors.

Solvation Dynamics: When dissolved in a solvent, the arrangement of solvent molecules around the sulfone can be simulated. This provides insights into its solubility and the energetic favorability of solvation. The simulation can track the formation and breaking of solvent shells around the solute molecule.

Behavior in a Polymer Matrix: Given that related sulfone compounds like 4,4′-dichlorodiphenyl sulfone are precursors to high-performance polymers, MD simulations could model the behavior of this compound within a polymer matrix. mdpi.comwikipedia.org This would be relevant for understanding its properties as a potential monomer or additive, including its effect on the polymer's mechanical and thermal properties.

A study on 4,4′-dichlorobiphenyl sulphone, a structurally similar compound, utilized MD simulations to investigate a phase transition, demonstrating the power of this technique to correlate molecular-level dynamics with macroscopic properties. researchgate.net The simulations were able to reproduce experimental diffraction patterns and provided insights into the large-scale molecular fluctuations driving the phase change. researchgate.net Similarly, MD simulations have been used to study the thermal degradation of 2,4-dichlorophenoxyacetic acid, a related chlorinated aromatic compound, revealing complex reaction pathways. nih.gov

The general workflow for an MD simulation of this compound would involve:

System Setup: Defining the initial coordinates of the sulfone molecule and surrounding molecules (solvent or a polymer matrix) in a simulation box.

Force Field Selection: Choosing a suitable force field that accurately describes the potential energy of the system as a function of its atomic coordinates.

Equilibration: Running the simulation for a period to allow the system to reach thermal and structural equilibrium.

Production Run: Continuing the simulation to generate a long trajectory for analysis.

Analysis: Analyzing the trajectory to extract properties of interest, such as conformational preferences, interaction energies, and diffusion coefficients.

While awaiting dedicated MD studies on this compound, the existing body of research on related molecules provides a robust framework for predicting its dynamic behavior and its role in various chemical systems.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models, particularly those based on quantum mechanics and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in establishing relationships between the molecular structure of a compound and its chemical reactivity or biological activity. conicet.gov.arasm.orgnih.govtandfonline.com For this compound, while specific QSAR models may not be publicly available, the principles can be applied by examining studies on analogous sulfone-containing molecules.

QSAR models are mathematical equations that correlate variations in the biological activity or reactivity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. derpharmachemica.com These descriptors can be calculated from the compound's two-dimensional or three-dimensional structure using computational chemistry methods.

Key types of molecular descriptors relevant for understanding the structure-reactivity relationships of this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the high electronegativity of the oxygen and chlorine atoms, and the electron-withdrawing nature of the sulfonyl group, create a specific distribution of partial charges across the molecule. The dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic descriptors that influence the molecule's ability to participate in electrostatic interactions and chemical reactions.

Steric Descriptors: These relate to the size and shape of the molecule. The bulky chlorine atoms on the phenyl rings create significant steric hindrance, which can influence how the molecule docks with a receptor or approaches another reactant. Descriptors such as molecular volume, surface area, and specific shape indices can quantify these steric effects.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor of a molecule's hydrophobicity. The two dichlorophenyl groups in this compound contribute significantly to its lipophilicity, which governs its solubility in nonpolar environments and its ability to cross biological membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. They provide a simplified yet powerful way to encode structural information.

QSAR studies on various diaryl sulfones have successfully correlated these types of descriptors with activities such as enzyme inhibition. conicet.gov.arasm.orgderpharmachemica.com For instance, the inhibitory activity of some sulfones against HIV reverse transcriptase has been linked to specific topological and physicochemical parameters. tandfonline.com In these studies, models were developed that could predict the activity of new sulfone derivatives based on their calculated descriptors. tandfonline.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) go a step further by analyzing the steric and electrostatic fields surrounding the molecule. nih.gov These methods can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a more intuitive guide for designing more potent molecules. nih.gov

For this compound, a theoretical modeling approach could predict its reactivity in various chemical environments. For example, the electron-deficient nature of the phenyl rings, due to the electron-withdrawing sulfonyl group and chlorine atoms, would influence their susceptibility to nucleophilic aromatic substitution reactions. The calculated electrostatic potential map would highlight the most likely sites for electrophilic or nucleophilic attack.

The table below summarizes key molecular descriptors that would be calculated in a theoretical study of this compound to understand its structure-reactivity relationships.

| Descriptor Category | Specific Descriptor | Information Provided | Relevance to this compound |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences susceptibility to oxidation and interaction with electron-accepting species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences susceptibility to reduction and interaction with electron-donating species. | |

| Dipole Moment | Measure of the overall polarity of the molecule. | Governs electrostatic interactions and solubility in polar solvents. | |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects how the molecule fits into binding sites or crystal lattices. |

| Molecular Surface Area | The total surface area of the molecule. | Influences intermolecular interactions and solvation. | |

| Ovality | A measure of the deviation from a spherical shape. | Describes the overall shape and potential for specific geometric packing. | |

| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Predicts solubility, membrane permeability, and hydrophobic interactions. |

| Topological | Connectivity Indices | Numerical representation of molecular branching and connectivity. | Encodes structural features that can be correlated with activity or physical properties. |

By calculating these descriptors for this compound and comparing them to those of other sulfones with known reactivity or activity, it is possible to make informed predictions about its chemical behavior and potential applications.

Bis 2,4 Dichlorophenyl Sulfone in Polymer Science and Engineering

Role as a Monomer Precursor in Aromatic Polysulfone Synthesis

Bis(2,4-dichlorophenyl) sulfone is a key monomer in the creation of aromatic polysulfones, a class of high-performance engineering thermoplastics. vulcanchem.comresearchgate.net These polymers are known for their exceptional properties, which are largely attributable to the rigid and stable aromatic backbone derived from monomers like this compound.

Polycondensation Reactions for High Molecular Weight Polymers

The synthesis of high molecular weight aromatic polysulfones using this compound typically proceeds through nucleophilic aromatic substitution polycondensation reactions. In these reactions, the chlorine atoms on the phenyl rings of this compound are activated by the strong electron-withdrawing sulfone group, making them susceptible to displacement by a nucleophile.

This process generally involves reacting this compound with a bisphenol, such as Bisphenol A, in the presence of a weak base like potassium carbonate and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. tandfonline.comnasa.gov The bisphenol is deprotonated by the base to form a more reactive phenoxide, which then attacks the electron-deficient carbon atoms attached to the chlorine on the sulfone monomer. This step-growth polymerization process leads to the formation of long polymer chains with high molecular weights, which are essential for achieving desirable mechanical properties in the final material. google.com The ability to achieve high molecular weight is a critical factor, as it directly influences the polymer's toughness, strength, and processability. google.com

Incorporation into Polymer Backbones for Enhanced Thermal Stability and Chemical Resistance

The incorporation of the this compound unit into the polymer backbone is fundamental to the exceptional thermal and chemical stability of the resulting polysulfones. ontosight.aivulcanchem.com The rigid aromatic rings and the strong sulfone linkage contribute to a high glass transition temperature (Tg), meaning the polymer retains its stiffness and mechanical integrity at elevated temperatures. ontosight.ainih.gov The inherent chemical stability of the aromatic sulfone structure also imparts significant resistance to a wide range of chemicals, including many acids, bases, and organic solvents. This makes polysulfones derived from this monomer suitable for applications in demanding environments where other plastics might fail. ontosight.ai

Synthesis and Characterization of Functionalized Polysulfone Copolymers

Beyond their use in traditional high-performance plastics, polysulfones derived from this compound can be chemically modified to create functionalized copolymers with tailored properties for specific advanced applications.

Sulfonated Poly(arylene ether sulfone) (SPAES) Copolymers

One of the most significant modifications is the introduction of sulfonic acid (-SO₃H) groups onto the polymer backbone, resulting in sulfonated poly(arylene ether sulfone) (SPAES) copolymers. researchgate.netvt.edu This is often achieved through the direct copolymerization of a sulfonated monomer along with non-sulfonated monomers like this compound and a bisphenol. vt.edu By controlling the ratio of sulfonated to non-sulfonated monomers, the degree of sulfonation (DS) can be precisely controlled, which in turn dictates the properties of the final copolymer. researchgate.net

The presence of the sulfonic acid groups imparts hydrophilicity to the otherwise hydrophobic polymer, leading to materials with unique properties. vt.edu Characterization of these copolymers typically involves techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure and degree of sulfonation. nih.gov

Development of Proton Exchange Membranes (PEMs) for Fuel Cell Applications

A primary application for SPAES copolymers is in the development of proton exchange membranes (PEMs) for fuel cells. researchgate.netmdpi.com PEMs are a critical component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and reactant gases. mdpi.comoaepublish.com

The sulfonic acid groups in SPAES provide the necessary functionality for proton conduction. mdpi.com The performance of these membranes is highly dependent on their water uptake and the resulting proton conductivity. researchgate.net A higher degree of sulfonation generally leads to increased water absorption and higher proton conductivity. researchgate.net Researchers have investigated various SPAES compositions, including those incorporating different bisphenols, to optimize the balance between proton conductivity, mechanical strength, and dimensional stability for fuel cell applications. vt.edu

| Copolymer Composition | Degree of Sulfonation (DS) | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Water Uptake (%) |

|---|---|---|---|---|

| BPS-32 | 32 mol% | Not specified | Varies with counter-ion | Varies with counter-ion and thermal treatment |

| Hydroquinone-based | 40-60% | Not specified | Function of DS | Increases with DS |

| Hex-SPAES-30 | 30 mol% | Not specified | Not specified | Not specified |

| Hex-SPAES-40 | 40 mol% | Not specified | Not specified | Not specified |

| Phe-SPAES-30 | 30 mol% | Not specified | Not specified | Not specified |

| Phe-SPAES-40 | 40 mol% | Not specified | Not specified | Not specified |

Synthesis of Anion Exchange Membranes (AEMs)

In addition to PEMs, functionalized polysulfones derived from monomers like this compound can be used to create anion exchange membranes (AEMs). AEMs are essential components in alkaline fuel cells and water electrolyzers, facilitating the transport of hydroxide (B78521) ions (OH⁻). researchgate.net

Epoxy-Functionalized and Allyl-Functionalized Polysulfone Copolymers

The introduction of reactive functionalities, such as epoxy and allyl groups, onto the polysulfone backbone is a key strategy for enhancing the properties and application scope of these high-performance thermoplastics. This functionalization allows for subsequent cross-linking, grafting, or blending with other polymer systems, like epoxy resins, to improve characteristics such as toughness, solvent resistance, and thermal stability. While much of the foundational research has been conducted on polysulfones derived from 4,4'-dichlorodiphenyl sulfone, the principles are directly applicable to copolymers derived from this compound.

Epoxy-Functionalized Polysulfones:

Epoxy-functionalized polysulfones can be synthesized to act as toughening agents for brittle epoxy resin networks. The miscibility of polysulfone with epoxy resins like diglycidyl ether of bisphenol A (DGEBA) is a known advantage, and introducing reactive epoxy groups at the chain ends or as pendant groups can create a co-continuous morphology with improved interfacial adhesion. bohrium.com

One common synthesis strategy involves creating hydroxyl-terminated polysulfone oligomers and then reacting them with an excess of an epoxy-containing molecule, such as epichlorohydrin, to form epoxy-terminated polysulfones. These telechelic polymers can then participate in the curing reaction of a standard epoxy resin system. For instance, an epoxy-functionalized polyether sulfone (PES-E) can be mixed with DGEBA and a curing agent. The resulting composite can exhibit significantly enhanced mechanical properties compared to the unmodified epoxy resin.

Another approach is the synthesis of copoly(ether sulfone)s with epoxy functionalities at the end of the chain, which have shown promise as effective toughening agents for thermosets. bohrium.com

Allyl-Functionalized Polysulfones:

Allyl groups serve as versatile handles for post-polymerization modification via reactions like thiol-ene click chemistry or for thermal or photochemical curing. researchgate.net The incorporation of allyl functionalities can be achieved by using an allyl-substituted comonomer during the initial nucleophilic aromatic substitution polymerization. For example, a monomer like 4,4′-(propane-2,2-diyl)bis(2-allylphenol) can be copolymerized with a bisphenol and a dichlorodiphenyl sulfone monomer. researchgate.net

The concentration of the allyl groups along the polymer backbone can be controlled by adjusting the monomer feed ratio. These pendant allyl groups can then be used for various modifications. For instance, they can be functionalized to introduce quaternary ammonium (B1175870) groups for applications like direct air capture. nasa.gov The presence of the allyl group provides a site for creating cross-linked networks upon heating, which can improve the material's solvent resistance and dimensional stability at elevated temperatures.

The properties of these functionalized copolymers are highly dependent on the degree of functionalization. As shown in the table below, increasing the concentration of functional groups can impact the thermal properties of the polymer.

| Polymer System | Functional Group | Functionalization Level | Glass Transition Temperature (Tg) |

| Allyl-modified PAES | Allyl | 25 mol% | 166 °C |

| Allyl-modified PAES | Allyl | 50 mol% | 152 °C |

| Allyl-modified PAES | Allyl | 75 mol% | 145 °C |

Structure-Property Relationships in Bis(dichlorophenyl) Sulfone-Derived Polymers

The final properties of a polysulfone are intricately linked to its molecular architecture, which is dictated by the structure of the monomers and the conditions of the polymerization process.

Influence of Monomer Isomerism and Substitution on Polymer Architecture

The selection of isomers for the dichlorodiphenyl sulfone monomer has a profound impact on the resulting polymer's structure and properties. The vast majority of commercially produced polysulfones utilize the highly symmetric 4,4'-dichlorodiphenyl sulfone (4,4'-DCDPS) monomer. wikipedia.orgsmolecule.com This symmetry leads to a regular, linear polymer chain, which allows for a degree of crystallinity and results in materials with high strength and thermal stability. wikipedia.org

In contrast, using an asymmetric monomer like This compound introduces irregularity into the polymer backbone. The two chloro-substituents are in different positions relative to the sulfone group, leading to a less ordered, kinked polymer chain. This disruption of symmetry generally results in:

Reduced Crystallinity: The irregular structure hinders efficient chain packing, leading to a more amorphous polymer.

Increased Solubility: The less ordered structure often improves solubility in common organic solvents, which can be advantageous for processing, such as in membrane fabrication or for creating coatings. nih.gov

Lower Glass Transition Temperature (Tg): The introduction of kinks and disorder can lower the energy required for segmental motion, thus decreasing the Tg compared to a polymer made from the symmetric 4,4'-isomer, assuming all other factors are equal.

The reactivity of the chlorine atoms is also affected by their position. The chlorine at the 4-position (para) is highly activated towards nucleophilic aromatic substitution by the powerful electron-withdrawing sulfone group. The chlorine at the 2-position (ortho) is also activated, but steric hindrance may play a role in its relative reactivity compared to the para position. This difference in reactivity could potentially influence the polymerization process and the final polymer microstructure.

Furthermore, the introduction of other bulky or functional groups via comonomers, such as cardo fragments (e.g., from phenolphthalein), can further modify the polymer architecture. These bulky groups increase the Tg and enhance thermal stability while also improving solubility. nih.govcpmat.ru

Control of Molecular Weight and its Impact on Polymer Performance

The molecular weight of the polysulfone is a critical parameter that governs its mechanical, thermal, and processing characteristics. Control over molecular weight during polycondensation is typically achieved by slightly offsetting the stoichiometry of the difunctional monomers (the diol and the dihalide). bohrium.com Using a small excess of one monomer limits the chain growth and allows for the predictable synthesis of polymers with a target molecular weight. Alternatively, a monofunctional reactant can be added as a chain-stopper to cap the polymer ends at a desired chain length. google.comgoogle.com

The impact of molecular weight on polymer performance is significant:

Mechanical Properties: Higher molecular weight generally leads to enhanced mechanical properties, such as tensile strength and toughness, due to increased chain entanglement. Below a certain critical molecular weight, the material can be brittle.

Thermal Properties: The glass transition temperature (Tg) increases with molecular weight, eventually plateauing at high molecular weights.

Processability: Higher molecular weight leads to a significant increase in melt viscosity, making processing via extrusion or injection molding more challenging. Therefore, a balance must be struck between achieving desired mechanical performance and maintaining processability.

The following table demonstrates the relationship between molecular weight and the mechanical properties of polysulfone.

| Number-Average Molecular Weight (Mn, g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |

| 42,000 | 68.9 | 6.8 |

| 71,000 | 81.3 | 11.2 |

| 110,000 | 85.5 | 16.5 |

| 184,000 | 87.2 | 21.0 |

This table is based on data for polysulfones synthesized from 4,4'-DCDPS and illustrates the general trend of improving mechanical properties with increasing molecular weight. bohrium.com

Polymerization Mechanisms and Kinetics Involving Dichlorophenyl Sulfone Monomers

Polysulfones are synthesized via a step-growth polycondensation, specifically through a nucleophilic aromatic substitution (SNAr) mechanism. cpmat.ru The process involves the reaction of a dihalide monomer, such as this compound, with the salt of a bisphenol.

The key features of this polymerization are:

Monomer Activation: The sulfone group (-SO2-) is a powerful electron-withdrawing group. It activates the chlorine atoms on the phenyl rings towards nucleophilic attack by reducing the electron density at the carbon atoms to which they are attached.

Nucleophilic Attack: A bisphenate, generated by reacting a bisphenol (like Bisphenol A) with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), acts as the nucleophile. The phenoxide ions attack the activated carbon atoms, displacing the chloride ions and forming an aryl ether linkage.

Solvent System: The polymerization is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures (typically 130-160°C). wikipedia.org These solvents are necessary to dissolve the growing polymer chains and facilitate the ionic reaction.

Water Removal: Water is generated during the in-situ formation of the bisphenate salt. This water must be removed from the reaction, often by azeotropic distillation with a solvent like toluene (B28343) or chlorobenzene (B131634), to prevent side reactions and ensure high molecular weight is achieved. wikipedia.org

The general reaction scheme is as follows: n (Cl-Ar-Cl) + n (HO-Ar'-OH) + 2n Base → [-Ar-O-Ar'-O-]n + 2n Salt + 2n H2O

Where Ar represents the dichlorophenyl sulfone moiety and Ar' represents the bisphenol moiety.

The kinetics of this process deviate from simple second-order kinetics, in part due to the heterogeneous nature of the reaction, especially when using bases like potassium carbonate which have limited solubility in the reaction medium. nasa.gov The reaction rate is dependent on several factors, including temperature, monomer concentration, the nature of the base, and the specific solvent used. The reactivity of the dihalide monomer is crucial; aryl fluorides are generally more reactive than aryl chlorides, which can lead to faster polymerization rates under similar conditions. acs.org For this compound, the differential reactivity between the ortho- and para-positioned chlorines could also introduce complexities into the kinetic profile of the polymerization.

Environmental Chemistry and Degradation Studies of Bis 2,4 Dichlorophenyl Sulfone

Environmental Fate and Persistence Pathways

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its tendency to persist in different environmental compartments. For bis(2,4-dichlorophenyl) sulfone, its high degree of chlorination and the stability of the diphenyl sulfone structure suggest a notable level of persistence.

The chlorine atoms on the phenyl rings and the sulfone group influence the electronic properties of the molecule, which in turn affect its susceptibility to photolytic degradation. For some pesticides, direct photolysis is a slow process, but it can be accelerated in the presence of photosensitizers mdpi.com. For instance, the photodegradation of the sulfonylurea herbicide flucetosulfuron (B1672862) is significantly influenced by UV irradiation and the presence of photocatalysts like TiO2 mdpi.com. It is plausible that this compound could undergo similar photochemical transformations, potentially leading to the cleavage of the carbon-sulfur bonds or dechlorination.

The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the troposphere. The rate of this reaction would determine the atmospheric lifetime of this compound. Without experimental data, it is difficult to quantify this, but it is a probable degradation route.

The persistence of this compound is notable in soil and aquatic environments. Based on available data, the compound is not readily biodegradable. An OECD 301B test, which measures ready biodegradability, showed less than 10% degradation over a 28-day period. This resistance to microbial breakdown is a key factor in its environmental persistence.

Similarly, the related isomer, bis(4-chlorophenyl) sulfone (also known as DCDPS), has been shown to be not readily biodegradable in soil and sediment chemicalbook.comsolvay.com. The stability of the diphenyl sulfone structure, combined with the presence of multiple chlorine atoms, makes it a challenging substrate for microbial enzymes. Microorganisms employ various metabolic pathways to break down pesticides, but the efficiency depends on the compound's properties and the presence of suitable enzymatic machinery sci-hub.semdpi.com. For many chlorinated organic compounds, such as DDT, biodegradation is a very slow process, leading to long-term environmental contamination acs.orgresearchgate.net.

Microbial consortia have been shown to be more effective than single strains in degrading complex and recalcitrant compounds sci-hub.se. While specific studies on microbial consortia for the degradation of this compound are lacking, this approach holds potential for the bioremediation of sites contaminated with such persistent compounds.

Table 1: Biodegradation Data for Dichlorodiphenyl Sulfone Isomers

| Compound Name | Test Type | Duration | Degradation | Classification |

| This compound | OECD 301B | 28 days | < 10% | Not readily biodegradable |

| Bis(4-chlorophenyl) sulfone | Activated Sludge | - | - | Not readily biodegradable chemicalbook.comsolvay.com |

Identification of Environmental Transformation Products and Metabolites

There is a significant lack of research identifying the specific environmental transformation products and metabolites of this compound. However, insights can be drawn from studies on structurally analogous compounds.

For many pesticides, degradation results in a variety of transformation products, which can sometimes be as or more persistent and toxic than the parent compound acs.orgwhiterose.ac.uk. For instance, the metabolism of other persistent organic pollutants like polychlorinated biphenyls (PCBs) and the DDT metabolite DDE can lead to the formation of methyl sulfone metabolites (MeSO2-PCBs and MeSO2-DDE), which have been detected in various wildlife and human tissues nih.govsmolecule.com. This suggests that if this compound undergoes metabolism in biota, the formation of hydroxylated and methyl sulfone derivatives is a possibility.

The degradation of DDT, which also contains dichlorinated phenyl rings, proceeds through intermediates like DDE and DDD acs.orgresearchgate.net. It is also noteworthy that bis(4-chlorophenyl) sulfone has been identified as an impurity in technical DDT products, indicating a potential source of this related compound in the environment nih.gov.

Given the structure of this compound, potential transformation pathways could involve:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings.

Dechlorination: The removal of chlorine atoms, which would likely increase the compound's susceptibility to further degradation.

Ring cleavage: The breaking of the aromatic rings, which is a key step in the complete mineralization of the compound.

Without dedicated studies, the exact nature and environmental relevance of these potential transformation products remain speculative.

Table 2: Known Metabolites of Related Chlorinated Compounds

| Parent Compound | Metabolite(s) | Significance |

| Polychlorinated Biphenyls (PCBs) | Methyl sulfone PCBs (MeSO2-PCBs) | Persistent and bioaccumulative nih.gov |

| p,p'-DDE | 3-MeSO2-DDE | Persistent and bioaccumulative nih.gov |

| DDT | DDE, DDD | Persistent and environmentally significant acs.org |

Bioconcentration Potential in Environmental Compartments

Specific data on the bioconcentration factor (BCF) for this compound is not available in the current scientific literature. However, its chemical properties—high lipophilicity (fat-solubility) and resistance to degradation—suggest a potential for bioconcentration in living organisms.

Studies on the closely related isomer, bis(4-chlorophenyl) sulfone (BCPS), provide strong evidence for this potential. BCPS has been identified as a persistent environmental contaminant in the Baltic Sea, found in various species including perch, grey seals, and white-tailed sea eagles . The concentrations of BCPS in some wildlife were comparable to those of major PCB congeners, highlighting its tendency to accumulate in food webs .

The process of bioconcentration leads to higher concentrations of a pollutant in an organism compared to the surrounding environment. For lipophilic compounds like dichlorodiphenyl sulfones, accumulation typically occurs in fatty tissues. The persistence of these compounds means that they are not easily metabolized and excreted, leading to biomagnification as they move up the food chain. The slow decline of BCPS levels in certain wildlife, even after decades, underscores its high persistence and bioaccumulative nature .

Remediation and Mitigation Strategies for Related Sulfone Contaminants

Given the persistence of chlorinated sulfone compounds, effective remediation and mitigation strategies are necessary to address environmental contamination. A variety of techniques, developed for other persistent organic and inorganic pollutants, could be applicable to sulfone contaminants. These methods can be broadly categorized as physical, chemical, and biological.

Physical and Chemical Remediation:

Sorption and Precipitation: The use of organic amendments like biochar and compost can help to immobilize contaminants in soil, reducing their mobility and bioavailability researchgate.net. These materials can adsorb pollutants onto their surfaces or facilitate their precipitation into less soluble forms.

Ion Exchange: This process can be used to remove charged contaminants from water. For certain co-contaminated soils, natural zeolites have been used to exchange heavy metal cations nih.gov. While sulfones are not typically ionic, this method could be part of a broader treatment train.

Chemical Extraction and Oxidation: Chelating agents can be used to extract metals from soil nih.gov. For organic contaminants like sulfones, advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals can be effective. These processes include ozonation, Fenton and photo-Fenton reactions, and the use of photocatalysts like titanium dioxide mdpi.com.

Nanoremediation: The use of nanoparticles, such as nano-zero-valent iron (nZVI), offers a promising approach for the in-situ remediation of contaminated soil and groundwater. These nanoparticles have a large surface area and high reactivity, enabling them to degrade or immobilize a wide range of pollutants encyclopedia.pub.

Biological Remediation (Bioremediation):

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants from soil and water. Different phytoremediation strategies include:

Phytoextraction: Plants absorb contaminants and store them in their tissues, which can then be harvested and removed.

Rhizofiltration: Plant roots absorb and sequester pollutants from water.

Phytostabilization: Plants immobilize contaminants in the soil around their roots.

Phytovolatilization: Plants take up contaminants and convert them into volatile forms that are released into the atmosphere nih.govmdpi.com.

Microbial Degradation: As discussed earlier, while this compound is not readily biodegradable, the use of specialized microbial consortia could enhance its degradation. This approach, known as bioaugmentation, involves introducing microorganisms with specific degradative capabilities into the contaminated site sci-hub.semdpi.com. Bioleaching, which uses bacteria to solubilize metal contaminants, is another bioremediation technique, though more relevant for co-contamination scenarios researchgate.net.

The selection of the most appropriate remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and the cost-effectiveness of the technology researchgate.net.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of diaryl sulfones often involves electrophilic aromatic substitution reactions, which can require harsh conditions and generate significant waste. The frontier of research in this area is focused on creating greener, more efficient synthetic pathways. Modern organic synthesis is increasingly leveraging catalysis to achieve these goals, moving away from stoichiometric reagents towards methods that offer higher atom economy and milder reaction conditions.

Emerging strategies that could be adapted for the sustainable synthesis of Bis(2,4-dichlorophenyl) sulfone include:

Metal-Catalyzed Cross-Coupling Reactions: Tremendous advances have been made in using transition metals like palladium, nickel, and copper to form carbon-sulfur bonds. rsc.org For instance, desulfonylative cross-coupling reactions, where a sulfone group itself is used as a leaving group or as a source for one of the aryl moieties, represent a novel approach. rsc.org Research into using sulfones as aryl donors in Mizoroki-Heck type reactions showcases the expanding versatility of sulfone chemistry. rsc.org Adapting these catalytic systems could provide more efficient routes to unsymmetrical and symmetrical diaryl sulfones.

Photocatalysis: Light-mediated reactions are at the forefront of green chemistry. The use of photocatalysts to enable reactions like the alkenylation of alkyl bromides with vinyl phenyl sulfones points to the potential for using light energy to drive the synthesis of complex sulfone-containing molecules under ambient conditions. rsc.org

Chemo-enzymatic Synthesis: While less explored for this specific class of compounds, the use of enzymes for selective transformations offers unparalleled environmental benefits. Future research could explore enzymes for key bond-forming or modification steps, leading to highly specific and sustainable synthetic routes.

The focus is on developing processes that are not only high-yielding but also minimize energy consumption and the use of hazardous solvents and reagents, aligning with the principles of green chemistry.

Design of Advanced Materials Utilizing this compound as a Building Block

The inherent rigidity and chemical stability of the dichlorodiphenyl sulfone core make it an attractive building block for a new generation of advanced materials, extending beyond its traditional use in polymers.

High-Performance Polymers: The related isomer, bis(4-chlorophenyl) sulfone, is a well-established monomer in the production of high-performance thermoplastics like polyethersulfone (PES). smolecule.com These polymers are valued for their exceptional temperature and chemical resistance. smolecule.com By extension, this compound offers a similar rigid backbone, and its unique substitution pattern could be exploited to fine-tune polymer properties such as solubility, glass transition temperature, and gas permeability for specialized applications in membranes, aerospace, and electronics.

Bioactive Agrochemicals: Research has demonstrated that incorporating a sulfone group into heterocyclic scaffolds, such as 1,3,4-oxadiazole (B1194373) or thiadiazole, can lead to potent agrochemicals. mdpi.comresearchgate.netnih.gov The sulfone moiety often acts as a critical pharmacophore. mdpi.comresearchgate.net Designing molecules where the this compound unit is linked to various bioactive heterocycles is a promising strategy for discovering novel fungicides and bactericides to combat crop diseases. researchgate.nettandfonline.com Recent studies have synthesized and evaluated such compounds, with some showing significantly higher activity than commercial fungicides against pathogens like Xanthomonas oryzae. mdpi.com

Below is a table summarizing research on sulfone derivatives designed for antibacterial applications.

| Compound Class | Target Pathogen | Key Finding | Reference |

| Sulfone-oxadiazole derivatives | Xanthomonas oryzae | EC50 values as low as 0.45 µg/mL, outperforming commercial controls. | mdpi.com |

| Sulfone-thiadiazole derivatives | Ralstonia solanacearum | Displayed notable antibacterial activity. | mdpi.com |

| Sulfone-oxadiazole derivatives | Plant pathogenic fungi | Exhibited broad-spectrum antifungal activity. | nih.gov |

| Sulfone- rsc.orgsmolecule.comresearchgate.nettriazolo[4,3-a]pyridine | Rhizotonia cerealis | Inhibition rate of 78.6% at 50 µg/mL. | tandfonline.com |

This table is illustrative of the types of advanced materials being developed using sulfone building blocks.

Interdisciplinary Research Integrating Computational and Experimental Methodologies

The design of novel sulfone-based molecules is increasingly being accelerated by a powerful synergy between computational modeling and experimental validation. This interdisciplinary approach allows for a more rational and efficient discovery process.

Molecular Docking and QSAR: For bioactive applications, computational tools are indispensable. Molecular docking simulations are used to predict how a designed molecule, such as a sulfone-based fungicide, will bind to the active site of a target protein in a pathogen. researchgate.netekb.eg This provides crucial insights into the potential efficacy of the compound before it is even synthesized. Quantitative Structure-Activity Relationship (QSAR) studies help to build models that correlate specific structural features with biological activity, guiding the design of more potent derivatives. tandfonline.com

Density Functional Theory (DFT) Calculations: DFT is employed to understand the fundamental electronic properties of the molecules being designed. researchgate.net Calculations of frontier molecular orbitals (HOMO-LUMO gaps) can predict a molecule's reactivity, stability, and electronic behavior, which is critical for both materials science and medicinal chemistry applications. researchgate.net

Pharmacokinetic Predictions: In the context of developing bioactive agents, computational tools like Swiss-ADME are used to predict the pharmacological properties of a new compound, such as its likely absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. researchgate.net

This integrated workflow, which combines theoretical prediction with practical synthesis and testing, streamlines the development of new materials by prioritizing the most promising candidates, thereby saving time and resources. mdpi.com

Addressing Unresolved Questions in Reaction Mechanisms and Environmental Behavior

Despite significant progress, key questions remain regarding both the synthesis and the ultimate environmental impact of this compound and related compounds.

Reaction Mechanisms: While metal-catalyzed reactions offer promising synthetic routes, the precise mechanisms are often highly complex and not fully understood. For example, in some ruthenium-catalyzed desulfonylation reactions, the exact role of additives or byproducts on the catalytic cycle remains unclear. rsc.org A deeper mechanistic understanding is crucial for optimizing these reactions, improving yields, and controlling selectivity. Future research will likely involve advanced spectroscopic techniques and computational modeling to elucidate these catalytic pathways.

Environmental Fate and Toxicology: The environmental presence of the related bis(4-chlorophenyl) sulfone (BCPS) in freshwater fish highlights the potential for bioaccumulation of this class of chemicals. smolecule.com As sulfone-based molecules are developed for widespread use in agriculture and materials, understanding their environmental behavior is paramount. researchgate.net Key unresolved questions include:

What are the primary degradation pathways for this compound in soil and water?

What are its transformation products, and are they more or less toxic than the parent compound? researchgate.net

What is its potential for long-range environmental transport and bioaccumulation in food chains?

Addressing these knowledge gaps requires rigorous environmental monitoring, metabolic studies in relevant organisms, and comprehensive toxicological assessments, as outlined in frameworks for evaluating pesticide residues. who.int This research is essential to ensure that the development and application of advanced materials based on this sulfone are performed in an environmentally responsible manner.

Q & A

Basic: What are the recommended synthetic routes for Bis(2,4-dichlorophenyl) sulfone, and how can purity be optimized?

This compound is typically synthesized via sulfonation of chlorobenzene derivatives. A common method involves reacting 2,4-dichlorobenzene with sulfur trioxide or sulfuric acid under controlled conditions. For high purity (>98%), recrystallization from non-polar solvents (e.g., toluene) is recommended, followed by vacuum drying to remove residual solvents. Purity can be verified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as outlined in pharmaceutical quality control protocols .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?